

Erythro-canabisine H: A Technical Whitepaper on its Physicochemical Properties

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Compound of Interest

Compound Name: *Erythro-canabisine H*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-canabisine H is a naturally occurring lignanamide, a class of phenolic compounds, first isolated from the bark of kenaf (*Hibiscus cannabinus*). As a unique molecular entity, understanding its physicochemical properties is fundamental for any further research into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the currently available data on **Erythro-canabisine H**, with a focus on its chemical identity, structural features, and the experimental protocols for its isolation and characterization.

Physicochemical Data

The quantitative physicochemical data for **Erythro-canabisine H** is limited in the current scientific literature. The compound was identified as an amorphous solid, and as such, a specific melting point has not been reported. Further experimental determination of properties like boiling point and quantitative solubility is required for a complete physicochemical profile.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₁ NO ₈	PubChem CID: 636543
Molecular Weight	509.5 g/mol	PubChem CID: 636543
Appearance	Amorphous Solid	Seca et al., 2001[1][2]
CAS Number	403647-08-5	PubChem CID: 636543

Experimental Protocols

The following methodologies are based on the original research that led to the isolation and characterization of **Erythro-canabisine H**.

Isolation of Erythro-canabisine H from Hibiscus cannabinus

The isolation of **Erythro-canabisine H** was first described by Seca et al. in their 2001 publication in Phytochemistry[1][2]. The process involves a multi-step extraction and chromatographic purification.

Plant Material:

- Bark of Hibiscus cannabinus L. (kenaf), variety Salvador, was collected and finely ground.

Extraction and Fractionation:

- The ground bark was successively extracted with light petroleum and then acetone.
- The resulting acetone extract was concentrated to yield a residue.
- This residue was then partitioned between different solvents to separate compounds based on their polarity. This process involved sequential extractions with dichloromethane, chloroform, and acetone, yielding three distinct fractions.

Chromatographic Purification:

- Each of the three fractions obtained from the partitioning step was subjected to column chromatography. The stationary phase used was silica gel.
- Further purification was achieved using preparative thin-layer chromatography (TLC) to isolate the individual compounds.
- **Erythro-canabisine H** was identified as one of the novel compounds isolated through this procedure.

The following diagram illustrates the general workflow for the isolation of **Erythro-canabisine H**.

*Isolation workflow for **Erythro-canabisine H**.*

Structure Elucidation

The chemical structure of **Erythro-canabisine H** was determined using a combination of spectroscopic techniques^{[1][2]}.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired to determine the proton and carbon framework of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.

The IUPAC name for **Erythro-canabisine H** is (E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide.

The following diagram outlines the logical relationship of the techniques used for structure elucidation.

Structure elucidation workflow.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by **Erythro-canabisine H**. Research on the biological activity of this compound is still in its nascent stages. While some studies have investigated the cytotoxic activities of extracts from *Hibiscus cannabinus* containing a mixture of lignans, including **Erythro-canabisine H**, the specific molecular targets and signaling cascades affected by this individual compound have not yet been elucidated[3]. Future research is necessary to explore the bioactivity of pure **Erythro-canabisine H** and to identify any potential interactions with cellular signaling pathways.

Conclusion

Erythro-canabisine H is a structurally defined natural product with limited, but foundational, physicochemical data available. The experimental protocols for its isolation and characterization have been established, providing a basis for obtaining this compound for further study. A significant knowledge gap exists regarding its quantitative physicochemical properties and its biological activities, including its effects on cellular signaling pathways. This technical guide summarizes the current state of knowledge and highlights the need for further investigation to unlock the full potential of **Erythro-canabisine H** in the fields of pharmacology and drug development.

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References

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